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Compound of Interest

Compound Name: Anticancer agent 201

Cat. No.: B12380469

Unveiling Anticancer Agent ONC201: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of the promising anticancer agent ONC201, also known as
dordaviprone. The information presented herein is intended to support ongoing research and
development efforts in the field of oncology.

Chemical Structure and Properties

ONC201, initially identified as TRAIL-inducing compound 10 (TIC10), possesses a unique
heterocyclic structure.[1][2][3] Through extensive analysis, including NMR and X-ray
crystallography, its definitive chemical structure has been established as the angular [3,4-€]
isomer of 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-
e]pyrimidin-5(1H)-one.[1][2][3] This angular conformation is critical for its potent anti-cancer
activity.[1][2][3]

Systematic Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-
e]pyrimidin-5(1H)-one[4] Synonyms: ONC201, TIC10, NSC350625, Dordaviprone[1][2][5]
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ONC201 exhibits several desirable drug-like properties, including oral bioavailability, robust
stability, aqueous solubility, and the ability to cross the blood-brain barrier.[1][3][6] These
characteristics contribute to its potential as a therapeutic agent for a range of cancers,
including high-grade gliomas.[6][7]

Quantitative Data: In Vitro Cytotoxicity

ONC201 has demonstrated significant cytotoxic effects across a variety of human cancer cell
lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are
summarized in the table below.

Cell Line Cancer Type IC50 (pM)

CCRF-CEM Acute Lymphoblastic Leukemia 3.5

CEM-DNR Multidrug-Resistant Leukemia 4.9
Chronic Myelogenous

K562 _ 23
Leukemia

K562-TAX Multidrug-Resistant Leukemia 17

A549 Lung Carcinoma 11

HCT116 Colorectal Carcinoma 10
Colorectal Carcinoma (p53

HCT116p53 -/- 18
null)

U20S Osteosarcoma 19

MDA-MB-231 Breast Cancer 14.6

Normal Cell Lines

BJ Fibroblast >50

MRC-5 Fetal Lung Fibroblast 27

Data sourced from TargetMol and other preclinical studies.[8][9]

Mechanism of Action
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ONC201 exerts its anticancer effects through a multi-faceted mechanism of action that
distinguishes it from traditional chemotherapeutic agents. The primary molecular targets are the
G protein-coupled dopamine receptor D2 (DRD2) and the mitochondrial protease, caseinolytic
protease P (ClpP).[6][7]

Dual Targeting of DRD2 and ClpP:

o DRD2 Antagonism: ONC201 acts as a selective antagonist of DRD2.[6][10][11] This
interaction is believed to contribute to its anticancer effects, as DRD2 expression has been
observed in various cancer types.[11] Blockade of DRD2 signaling can induce the integrated
stress response and reduce cell viability.[11]

o ClpP Agonism: The compound functions as an allosteric agonist of ClpP, a protease located
within the mitochondria.[6][7] Activation of ClpP leads to the degradation of misfolded
proteins, resulting in mitochondrial dysfunction and subsequent apoptosis.[7]

Downstream Signaling Pathways:

The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling
events, culminating in tumor cell death. These pathways include:

Integrated Stress Response (ISR) Activation: ONC201 induces the ISR, a cellular stress
response pathway.[6][12] This leads to the upregulation of Activating Transcription Factor 4
(ATF4) and its target, C/EBP homologous protein (CHOP).[9][12]

e TRAIL Pathway Induction: A key consequence of ISR activation is the increased expression
of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[6][12][13]
This promotes apoptosis in cancer cells while largely sparing normal cells.[12]

« Inactivation of AKt/ERK Signaling: ONC201 inhibits the phosphorylation and activation of the
pro-survival kinases Akt and ERK.[6][9][13] This dual blockade releases the transcription
factor Foxo3a, allowing it to translocate to the nucleus and further promote the transcription
of the TRAIL gene.[9][13]

« Inhibition of Oxidative Phosphorylation (OXPHOS): Through its action on ClpP, ONC201 can
inhibit mitochondrial oxidative phosphorylation, leading to metabolic stress and apoptosis.[6]
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The following diagram illustrates the signaling pathways affected by ONC201.
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Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ONC201 are proprietary.
However, based on published literature, the following methodologies are central to its

preclinical assessment.

In Vitro Cytotoxicity Assays
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The cytotoxic effects of ONC201 are typically evaluated using colorimetric assays such as the
MTT or MTS assay.

General Protocol:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified
duration (e.g., 72 hours).

Reagent Incubation: A reagent (e.g., MTT) is added to each well and incubated to allow for
its conversion to a colored formazan product by metabolically active cells.

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the
absorbance is measured using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to an untreated control, and IC50 values are determined.

Apoptosis Assays

The induction of apoptosis by ONC201 can be confirmed through various methods, including
the detection of caspase activation and PARP cleavage.

General Protocol (Western Blot for PARP Cleavage):

Cell Lysis: Cells treated with ONC201 and control cells are harvested and lysed to extract
total protein.

Protein Quantification: The protein concentration of the lysates is determined using a protein
assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE
and transferred to a membrane.

Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved
PARP, followed by a secondary antibody conjugated to a detection enzyme.
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o Detection: The signal is detected using a chemiluminescent substrate, and the presence of
cleaved PARP indicates apoptosis.

In Vivo Xenograft Studies

The antitumor efficacy of ONC201 in a living organism is commonly assessed using xenograft
models.

General Protocol:

Tumor Implantation: Human cancer cells are subcutaneously injected into
immunocompromised mice.

e Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are
randomized into treatment and control groups.

e Drug Administration: ONC201 is administered to the treatment group, typically orally, at a
specified dose and schedule. The control group receives a vehicle.

e Tumor Measurement and Monitoring: Tumor volume and body weight are measured
regularly throughout the study.

o Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used
for further analysis (e.g., immunohistochemistry).

The following diagram outlines a general workflow for the preclinical evaluation of an
anticancer agent like ONC201.
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This guide provides a foundational understanding of the anticancer agent ONC201. Further in-
depth investigation into its clinical applications and potential synergistic combinations with other
therapies is ongoing and will be crucial for realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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